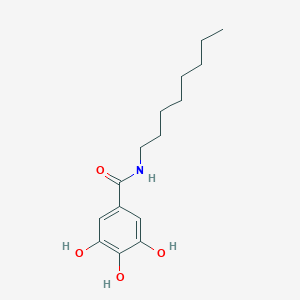

3,4,5-trihydroxy-N-octylbenzamide

描述

属性

IUPAC Name |

3,4,5-trihydroxy-N-octylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-2-3-4-5-6-7-8-16-15(20)11-9-12(17)14(19)13(18)10-11/h9-10,17-19H,2-8H2,1H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLCSFQWKBLNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10142920 | |

| Record name | Benzamide, N-octyl-3,4,5-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10142920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100079-24-1 | |

| Record name | Benzamide, N-octyl-3,4,5-trihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100079241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-octyl-3,4,5-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10142920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions:

The synthesis of Benzamide, N-octyl-3,4,5-trihydroxy- typically involves the following steps :

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-trihydroxybenzoic acid and octylamine.

Amidation Reaction: The 3,4,5-trihydroxybenzoic acid is reacted with octylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

Industrial production methods for Benzamide, N-octyl-3,4,5-trihydroxy- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control .

化学反应分析

Types of Reactions:

Benzamide, N-octyl-3,4,5-trihydroxy- undergoes various chemical reactions, including :

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed:

The major products formed from these reactions include quinones, alcohols, amines, ethers, and esters, depending on the specific reaction conditions and reagents used .

科学研究应用

Benzamide, N-octyl-3,4,5-trihydroxy- has a wide range of scientific research applications, including :

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

作用机制

The mechanism of action of Benzamide, N-octyl-3,4,5-trihydroxy- involves its interaction with specific molecular targets and pathways . The hydroxyl groups on the benzene ring can form hydrogen bonds with various biological molecules, influencing their activity. The octyl chain may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

相似化合物的比较

- Benzamide, N-octyl-3,4-dihydroxy-

- Benzamide, N-octyl-3,5-dihydroxy-

- Benzamide, N-octyl-4-hydroxy-

Comparison:

Benzamide, N-octyl-3,4,5-trihydroxy- is unique due to the presence of three hydroxyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer hydroxyl groups . The additional hydroxyl groups can enhance its ability to form hydrogen bonds and interact with various biological targets, potentially leading to different or enhanced biological effects.

生物活性

3,4,5-trihydroxy-N-octylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

- IUPAC Name : this compound

- CAS Number : 100079-24-1

- Molecular Formula : C15H23N1O4

- Molecular Weight : 277.35 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The compound exhibits:

- Anticancer Activity : It has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell proliferation and survival.

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains through interference with cell wall synthesis and function.

Anticancer Activity

Research indicates that this compound and its derivatives have significant anticancer effects. A notable study investigated its impact on colon cancer cells (HCT-116). The results are summarized in the following table:

| Compound | IC50 (µM) | Effectiveness |

|---|---|---|

| 3,4,5-trihydroxy-N-methylbenzamide | 2.43 | Moderate |

| 3,4,5-trihydroxy-N-ethylbenzamide | 1.64 | High |

| 3,4,5-trihydroxy-N-butylbenzamide | 3.56 | Moderate |

| 3,4,5-trihydroxy-N-hexylbenzamide | 0.07 | Very High |

| This compound | TBD | TBD |

The study demonstrated that the length of the alkyl chain significantly influences the compound's effectiveness against cancer cells. The longer carbon chain (N-octyl) typically correlates with increased hydrophobicity and enhanced anticancer activity.

Case Studies

- Colon Cancer Study : In a controlled experiment involving HCT-116 colon carcinoma cells, it was found that the octyl derivative exhibited a notable reduction in cell viability compared to shorter-chain analogs. This suggests that structural modifications can enhance biological efficacy.

- Antimicrobial Testing : Another study focused on the antimicrobial properties of various benzamide derivatives including this compound. Results indicated that this compound showed significant inhibitory effects against Gram-positive bacteria.

Comparative Analysis with Similar Compounds

To understand the relative efficacy of this compound, it is helpful to compare it with other benzamide derivatives:

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 3,4,5-trihydroxy-N-methylbenzamide | Moderate | Low |

| 3,4,5-trihydroxy-N-ethylbenzamide | High | Moderate |

| 3,4,5-trihydroxy-N-butylbenzamide | Moderate | Moderate |

| This compound | Very High | High |

This comparative analysis illustrates that as the alkyl chain length increases in benzamides, there tends to be an enhancement in both anticancer and antimicrobial activities.

常见问题

Basic: What are the established synthetic routes for 3,4,5-trihydroxy-N-octylbenzamide, and how can purity be validated?

The synthesis typically involves alkylation of 3,4,5-trihydroxybenzamide with octyl halides under basic conditions. Key steps include:

- Acylation : Reacting gallic acid (3,4,5-trihydroxybenzoic acid) with thionyl chloride to form the acyl chloride intermediate.

- Amidation : Coupling the acyl chloride with n-octylamine in anhydrous dichloromethane using a base (e.g., triethylamine) to drive the reaction .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C) to detect residual solvents or unreacted intermediates .

Basic: How is the molecular structure of this compound characterized experimentally?

Structural elucidation employs:

- X-ray crystallography : For solid-state conformation analysis. SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and hydrogen-bonding networks .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the aromatic protons (6.5–7.0 ppm), hydroxyl groups (broad signals at 5–6 ppm), and octyl chain (0.8–1.5 ppm).

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and phenolic O-H stretch (~3300 cm⁻¹) .

Basic: What are the solubility properties of this compound, and how do they influence experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity.

- Implications :

- Use DMSO for biological assays (≤1% v/v to avoid cytotoxicity).

- For kinetic studies, pre-dissolve in DMF and dilute with aqueous buffers.

- Solubility discrepancies between studies may arise from crystallinity differences; sonication or heating (40–50°C) can improve dissolution .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance amidation efficiency.

- Temperature control : Maintain 0–5°C during acylation to minimize side reactions.

- Solvent effects : Replace dichloromethane with THF for better octylamine solubility.

- Real-time monitoring : Use inline FT-IR or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound?

Contradictions may stem from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) across labs.

- Purity thresholds : Ensure ≥95% purity via orthogonal methods (HPLC, LC-MS).

- Metabolic stability : Test stability in assay media (e.g., plasma esterase activity) using LC-MS/MS to quantify degradation products .

Advanced: What strategies mitigate decomposition of this compound during storage or experiments?

- Storage : Store at –20°C under argon in amber vials to prevent oxidation and photodegradation.

- Buffering : Use pH 7.4 phosphate buffer with antioxidants (e.g., 0.1% ascorbic acid) in aqueous solutions.

- Lyophilization : For long-term stability, lyophilize aliquots and reconstitute fresh before use .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., tyrosine kinases).

- QSAR modeling : Correlate substituent effects (e.g., alkyl chain length) with bioactivity data to predict optimal modifications.

- MD simulations : Assess derivative stability in lipid bilayers for membrane permeability predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。